2-Methylbenzo[d]thiazole-5-carbonitrile
Overview
Description
2-Methylbenzo[d]thiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C₉H₆N₂S. It is known for its unique structure, which includes a benzothiazole ring substituted with a methyl group at the 2-position and a cyano group at the 5-position.
Biochemical Analysis
Biochemical Properties
2-Methylbenzo[d]thiazole-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. It has been shown to selectively inhibit the MAO-B isoform, which is involved in the metabolism of neurotransmitters such as dopamine . This inhibition is crucial for potential therapeutic applications in treating neurodegenerative disorders like Parkinson’s disease. The compound interacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing the oxidative deamination of neurotransmitters .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MAO-B by this compound leads to increased levels of dopamine in neuronal cells, which can enhance neurotransmission and improve motor function in models of Parkinson’s disease . Additionally, the compound has been observed to affect the expression of genes involved in oxidative stress response, potentially offering neuroprotective effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of MAO-B, inhibiting its enzymatic activity. This binding involves interactions with key amino acid residues within the enzyme’s active site, leading to a conformational change that stabilizes the enzyme-inhibitor complex . Furthermore, this compound may also influence other molecular pathways by modulating the activity of transcription factors and signaling proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard storage conditions, maintaining its biochemical activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of MAO-B activity, with potential implications for chronic treatment scenarios .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAO-B activity without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of optimizing dosage regimens to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with MAO-B. The inhibition of MAO-B by the compound affects the metabolic flux of neurotransmitters, leading to altered levels of metabolites such as dopamine and its degradation products . Additionally, the compound may interact with other enzymes and cofactors involved in neurotransmitter metabolism, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is likely to be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within tissues are critical for its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is likely to be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with MAO-B, which is located on the outer mitochondrial membrane, suggests that this compound may accumulate in mitochondria . This localization is crucial for its inhibitory effects on the enzyme and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzo[d]thiazole-5-carbonitrile typically involves the reaction of 2-methylbenzothiazole with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzo[d]thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
2-Methylbenzo[d]thiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylbenzo[d]thiazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been found to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters and leading to increased levels of these chemicals in the brain .
Comparison with Similar Compounds
2-Methylbenzothiazole: Lacks the cyano group at the 5-position.
5-Cyanobenzothiazole: Lacks the methyl group at the 2-position.
2-Methylbenzo[d]thiazole-6-carbonitrile: The cyano group is at the 6-position instead of the 5-position.
Uniqueness: 2-Methylbenzo[d]thiazole-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGBAGZYSFICDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568035 | |
Record name | 2-Methyl-1,3-benzothiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90418-93-2 | |
Record name | 2-Methyl-1,3-benzothiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylbenzo[d]thiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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